N-benzyl-2-cyanoacetamide
Overview
Description
N-Benzyl-2-cyanoacetamide is an organic compound that belongs to the class of cyanoacetamides. It is characterized by the presence of a benzyl group attached to the nitrogen atom and a cyano group attached to the carbon atom of the acetamide moiety. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Mechanism of Action
Target of Action
N-Benzyl-2-cyanoacetamide is a derivative of cyanoacetamide . Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This interaction with its targets leads to the formation of a variety of heterocyclic compounds .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of heterocyclic compounds . The compound’s ability to react with common bidentate reagents leads to changes in these pathways, resulting in the formation of a variety of heterocyclic compounds .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its log Kp (skin permeation) is -6.59 cm/s .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists in the last decade .
Action Environment
The action of this compound can be influenced by various environmental factors, including temperature and solvent conditions . For example, the compound can react with different amines under various conditions, such as without solvent at room temperature, without solvent at steam bath temperature, or in the presence of a solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyl-2-cyanoacetamide can be synthesized through various methods. One common approach involves the reaction of benzylamine with cyanoacetic acid or its esters under basic conditions. The reaction typically proceeds as follows:
Method 1: Benzylamine is reacted with methyl cyanoacetate in the presence of a base such as sodium ethoxide.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-2-cyanoacetamide undergoes various chemical reactions, including:
Condensation Reactions: It can participate in Knoevenagel condensation with aldehydes to form cyanocinnamides.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds such as pyrroles and thiazoles.
Substitution Reactions: The active methylene group in this compound can be involved in substitution reactions with electrophiles.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium carbonate.
Solvents: Ethanol, dimethylformamide (DMF).
Catalysts: Triethylamine, piperidine.
Major Products Formed:
Cyanocinnamides: Formed through Knoevenagel condensation.
Heterocycles: Pyrroles, thiazoles, and other nitrogen-containing heterocycles.
Scientific Research Applications
N-Benzyl-2-cyanoacetamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Benzyl-2-cyanoacetamide can be compared with other cyanoacetamide derivatives:
N-Phenyl-2-cyanoacetamide: Similar structure but with a phenyl group instead of a benzyl group. It also participates in similar reactions but may have different biological activities.
N-Methyl-2-cyanoacetamide: Contains a methyl group instead of a benzyl group. It is less bulky and may have different reactivity and applications.
Uniqueness: this compound is unique due to the presence of the benzyl group, which can influence its reactivity and biological activity. The benzyl group can provide additional steric hindrance and electronic effects, making it distinct from other cyanoacetamide derivatives.
Properties
IUPAC Name |
N-benzyl-2-cyanoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6,8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVMRGYDSQFFJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349912 | |
Record name | N-benzyl-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10412-93-8 | |
Record name | N-benzyl-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.